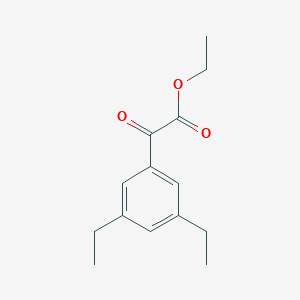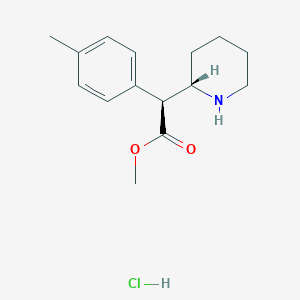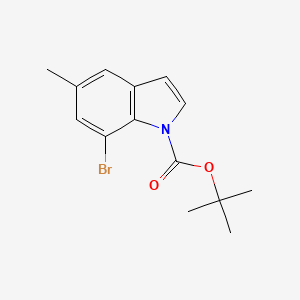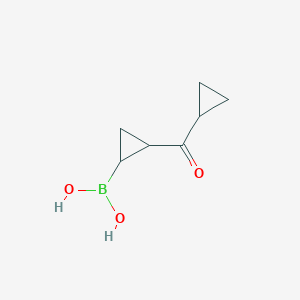
(2-(Cyclopropanecarbonyl)cyclopropyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(Cyclopropanecarbonyl)cyclopropyl)boronic acid is a boronic acid derivative with the molecular formula C7H11BO3 and a molecular weight of 153.97 g/mol . This compound is characterized by the presence of a cyclopropane ring attached to a boronic acid group, making it a valuable reagent in organic synthesis and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Cyclopropanecarbonyl)cyclopropyl)boronic acid typically involves the reaction of cyclopropanecarbonyl chloride with cyclopropylboronic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
(2-(Cyclopropanecarbonyl)cyclopropyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Substitution: The compound can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Various substituted cyclopropyl derivatives, depending on the coupling partner.
科学的研究の応用
(2-(Cyclopropanecarbonyl)cyclopropyl)boronic acid has diverse applications in scientific research:
作用機序
The mechanism of action of (2-(Cyclopropanecarbonyl)cyclopropyl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with nucleophilic residues in proteins, making it a valuable tool in enzyme inhibition studies . The compound can also participate in various chemical pathways, depending on the specific reactions it undergoes .
類似化合物との比較
Similar Compounds
- Phenylboronic acid
- Cyclopropylboronic acid
- Cyclopropanecarbonyl chloride
Uniqueness
(2-(Cyclopropanecarbonyl)cyclopropyl)boronic acid is unique due to the presence of both a cyclopropane ring and a boronic acid group, which imparts distinct reactivity and versatility in chemical synthesis. This combination allows it to participate in a wide range of reactions and makes it a valuable reagent in various fields of research .
特性
分子式 |
C7H11BO3 |
|---|---|
分子量 |
153.97 g/mol |
IUPAC名 |
[2-(cyclopropanecarbonyl)cyclopropyl]boronic acid |
InChI |
InChI=1S/C7H11BO3/c9-7(4-1-2-4)5-3-6(5)8(10)11/h4-6,10-11H,1-3H2 |
InChIキー |
XDMSFEXTRPDUIB-UHFFFAOYSA-N |
正規SMILES |
B(C1CC1C(=O)C2CC2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


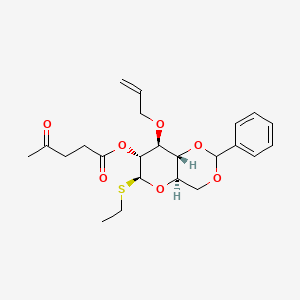

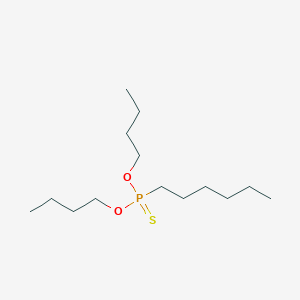
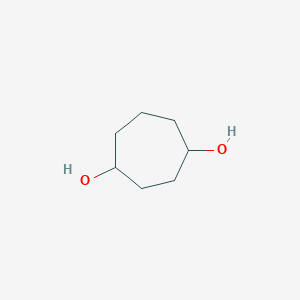
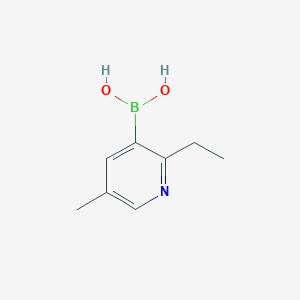
![butyl 1-[4-[(1R,3aS,7aR)-4-[2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-hydroxypent-2-enyl]cyclopropane-1-carboxylate](/img/structure/B14077114.png)
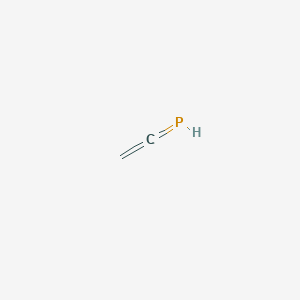
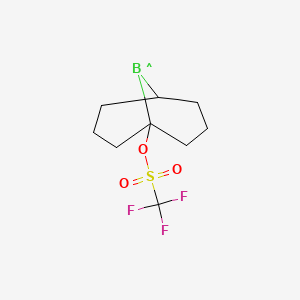
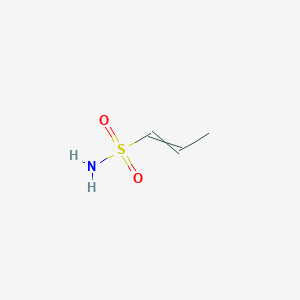
![2-bromo-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]benzohydrazide](/img/structure/B14077139.png)
